molecular formula C21H27ClFN3OS B2916030 2-Cyclopentyl-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216584-74-5

2-Cyclopentyl-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2916030
CAS No.: 1216584-74-5
M. Wt: 423.98
InChI Key: ZVRFQQXMEVGMSA-UHFFFAOYSA-N
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Description

The compound 2-Cyclopentyl-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a piperazine-based derivative featuring a thiazole ring substituted with a 4-fluorophenyl group. The cyclopentyl moiety and the ethanone backbone contribute to its lipophilic character, while the hydrochloride salt enhances solubility. This structural framework is common in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to piperazine’s role as a pharmacophore .

Key structural attributes:

  • Cyclopentyl group: Enhances steric bulk and modulates lipophilicity.
  • 4-(4-Fluorophenyl)thiazole: Introduces aromaticity and electronic effects via fluorine substitution.

Properties

IUPAC Name

2-cyclopentyl-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3OS.ClH/c22-18-7-5-17(6-8-18)19-15-27-20(23-19)14-24-9-11-25(12-10-24)21(26)13-16-3-1-2-4-16;/h5-8,15-16H,1-4,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRFQQXMEVGMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentyl-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentyl group, a thiazole moiety, and a piperazine ring. Its molecular formula is C18H23ClF N3OS, with a molecular weight of approximately 375.4 g/mol. The presence of the fluorophenyl and thiazole groups suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

Research indicates that compounds similar to this compound may exert their effects by targeting specific proteins or enzymes within biological pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Binding : It is hypothesized that the compound can bind to various receptors in the body, influencing signaling pathways related to neurological and cancer-related processes .

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, thiazole derivatives have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound against cancer cells remains to be fully elucidated but is an area of active investigation .

Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. Preliminary data suggest that derivatives may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Study 1: Anticancer Activity Assessment

A study conducted on thiazole derivatives demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The IC50 values indicated that certain derivatives had potent activity, suggesting that modifications in the structure could enhance efficacy. While specific data on this compound were not reported, it is reasonable to hypothesize similar outcomes based on structural similarities .

Study 2: Antimicrobial Evaluation

In another investigation focusing on thiazole compounds, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that some compounds exhibited low MIC values, highlighting their potential as antimicrobial agents. This suggests that this compound could also possess significant antimicrobial properties .

Data Table: Biological Activity Overview

Activity Type Target IC50/Activity Reference
AnticancerMCF-7 Breast Cancer CellsNot Specified
AntimicrobialMRSALow MIC Values

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone Hydrochloride (CAS 1323604-76-7)
  • Differences : Cyclohexyl instead of cyclopentyl; phenyl instead of 4-fluorophenyl on the thiazole.
  • Impact : Increased lipophilicity (cyclohexyl) and reduced electronic effects (absence of fluorine). Molecular weight: 420.0 vs. ~420–430 for the target compound .
  • Synthesis: Both compounds share piperazine-thiazole-ethanone backbones, suggesting similar synthetic routes involving nucleophilic substitution or coupling reactions .
(b) 2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone Hydrochloride (CAS 1351587-55-7)
  • Differences: Phenyl substituent on ethanone; thiazole substitution at position 4 instead of 2.
  • Impact: Altered binding orientation due to thiazole regiochemistry; phenyl on ethanone may reduce solubility compared to cyclopentyl .
(c) 2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one Hydrochloride
  • Differences: Chlorophenoxy and methyl groups on the propanone backbone; 4-methylthiazole instead of 4-fluorophenylthiazole.
  • F) .

Functional Group Modifications

(a) Urea Derivatives with Piperazine-Thiazole Scaffolds
  • Example : 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (Compound 2a) .
  • Comparison: Urea group replaces ethanone; hydrazinyl linker introduces hydrogen-bonding capacity.
  • Biological Relevance : Urea derivatives often exhibit enhanced kinase or protease inhibition compared to ketone analogues .
(b) Methyl Ester Derivatives
  • Example: Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (Compound C4) .
  • Comparison: Quinoline core instead of thiazole; methyl ester group alters solubility and metabolic stability.
  • Synthesis: Both compounds utilize piperazine coupling, but C4 involves quinoline-carboxylic acid intermediates .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Weight Key Substituents Melting Point (°C) ESI-MS/[M+H]+
Target Compound ~420–430 Cyclopentyl, 4-fluorophenylthiazole Not reported Not reported
2-Cyclohexyl analogue 420.0 Cyclohexyl, phenylthiazole Not reported Not reported
Compound 2a 694.5 Urea, benzyloxy-hydroxybenzylidene 190–192 694.5
Compound C4 ~450 Quinoline, 4-fluorophenyl Not reported Reported

Key Research Findings

Structural Insights

  • Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance binding to aromatic receptors compared to chlorine, as seen in 4-fluorophenyl vs. 4-chlorophenyl derivatives .
  • Cycloalkyl vs. Aryl : Cyclopentyl/cyclohexyl groups improve membrane permeability compared to planar aryl substituents .

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopentyl-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of structurally analogous piperazine-thiazole derivatives typically involves multi-step reactions. For example, a similar compound (4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate) was synthesized via refluxing 2-fluorobenzoyl chloride with 1-boc-piperazine in ethanol, followed by deprotection with TFA and subsequent coupling with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux conditions . Key optimization strategies include:

  • Catalyst selection : Use potassium carbonate as a base to enhance nucleophilic substitution efficiency.
  • Reaction time : Extend reflux durations (e.g., 12 hours for intermediate formation).
  • Purification : Employ silica gel column chromatography with EtOAc–petroleum ether (1:1) for high-purity yields (~48%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve molecular conformation and hydrogen-bonding networks, as demonstrated in analogous piperazine derivatives (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate) .
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm cyclopentyl, thiazole, and fluorophenyl moieties.
  • HPLC-MS : Validate purity and molecular weight (e.g., ESI-MS for detecting [M+H]+^+ ions).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties, such as metabolic stability and protein binding?

Methodological Answer:

  • In vitro metabolic assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}). Include controls like verapamil for CYP3A4 inhibition .
  • Plasma protein binding : Apply equilibrium dialysis or ultrafiltration, comparing free vs. bound fractions using LC-MS/MS quantification .
  • Experimental design : Adopt split-plot designs (as in agricultural studies) to account for batch variability and ensure statistical robustness .

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., receptor affinity vs. cellular efficacy)?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts.
  • Orthogonal assays : Combine radioligand binding (e.g., 3^3H-labeled competitors) with functional assays (cAMP accumulation) to distinguish binding affinity from downstream signaling .
  • Data normalization : Use internal standards (e.g., housekeeping genes in qPCR) to control for batch effects .

Q. How should environmental fate studies be structured to assess the compound’s persistence and ecotoxicological risks?

Methodological Answer:

  • Abiotic degradation : Conduct hydrolysis/photolysis experiments under varying pH and UV conditions, measuring half-lives via LC-UV .
  • Biotic transformation : Use OECD 301F (ready biodegradability) tests with activated sludge to assess microbial breakdown .
  • Ecotoxicology : Apply tiered testing (e.g., Daphnia magna acute toxicity, algal growth inhibition) with NOEC/LOEC calculations .

Q. What crystallographic refinement approaches are recommended for resolving disorder in the hydrochloride salt form of this compound?

Methodological Answer:

  • Disordered atoms : Use PART instructions in refinement software (e.g., SHELXL) to model split positions for cyclopentyl or piperazine groups .
  • Hydrogen placement : Apply riding models with Uiso_{iso}(H) = 1.2–1.5 × Ueq_{eq}(parent atom) for aromatic and methyl groups .
  • Validation tools : Check ADDSYM in PLATON to confirm space group correctness .

Q. How can computational modeling (e.g., molecular docking) guide the optimization of this compound’s selectivity for target receptors?

Methodological Answer:

  • Docking protocols : Use AutoDock Vina with flexible side chains in receptor binding pockets (e.g., serotonin 5-HT2A_{2A} vs. 5-HT2C_{2C}).
  • Free energy calculations : Apply MM-GBSA to rank binding affinities and identify critical residues (e.g., fluorophenyl-thiazole interactions) .
  • Validation : Compare docking poses with co-crystallized ligands from the PDB .

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